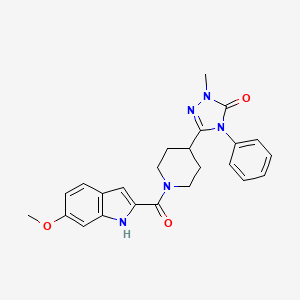
1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3-ethylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3-ethylurea is a useful research compound. Its molecular formula is C16H24N4O and its molecular weight is 288.395. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Heteroarylindoles
A study by Jakše et al. (2004) demonstrated the application of methyl and ethyl 3-dimethylamino-2-(indol-3-yl)propenoate, closely related compounds, in the synthesis of heteroarylindoles. This work highlighted the potential for creating meridianine analogues and indolylpyranones through reactions with α-heteroarylamines and intramolecular condensations, respectively (Jakše et al., 2004).
Antiviral Research
Research into compounds with structural similarities has shown potential in antiviral applications. For example, the study of ethyl 2-(dimethylaminomethyl)-5-hydroxy-1-methyl-6-(pyridin-3-yl)-1H-indole-3-carboxylate indicated promising pharmacological properties as an anti-influenza drug candidate, with no acute toxicity observed at therapeutic doses in mice, underscoring the exploration of such compounds for medical purposes (Ivashchenko et al., 2014).
Catalytic Applications
Another area of application involves the use of structurally related compounds as catalysts in chemical reactions. For instance, racemic 2-[1-(dimethylamino)ethyl]ferrocenylphosphinic acid has been tested as an organocatalyst in Michael and Friedel—Crafts reactions, providing conversions in these reactions and highlighting the versatility of these compounds in synthetic organic chemistry (Shekurov et al., 2021).
Synthesis of Dimethylphosphonates
Moreover, compounds bearing resemblance have been employed in the synthesis of dimethyl (2,3-dihydro-1H-inden-6-ylamino) (substituted) methylphosphonates under microwave irradiation, showcasing an efficient green synthesis approach. This method advantages include high product yields, shorter reaction times, and environmentally benign conditions, indicating the compound's role in advancing green chemistry practices (Reddy et al., 2014).
Properties
IUPAC Name |
1-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]-3-ethylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O/c1-5-17-16(21)18-10-15(19(2)3)13-11-20(4)14-9-7-6-8-12(13)14/h6-9,11,15H,5,10H2,1-4H3,(H2,17,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPUAPOVYVRWJQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCC(C1=CN(C2=CC=CC=C21)C)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
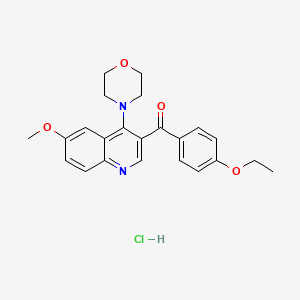
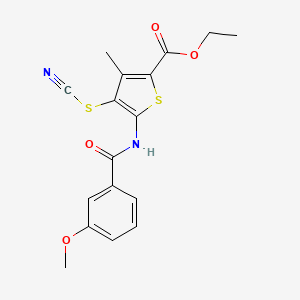
![3-(N-benzylacetamido)-N-[cyano(2-methylphenyl)methyl]propanamide](/img/structure/B2358841.png)

![2-[(2,6-Dichlorobenzyl)sulfanyl]-7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2358843.png)

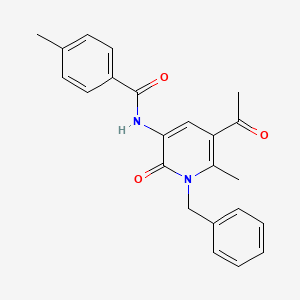
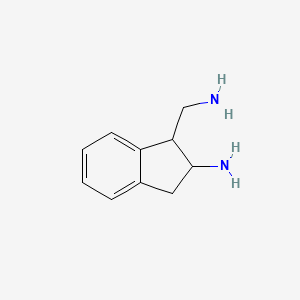

![3-benzyl-7-((3-chlorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2358850.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidine-1-carboxamide](/img/structure/B2358857.png)
![N~4~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-3,4-isoxazoledicarboxamide](/img/structure/B2358861.png)
